Diisotridecyl glutarate is a chemical compound classified as an ester derived from glutaric acid and isotridecyl alcohol. Its chemical formula is , and it has a molecular weight of approximately 496.8 g/mol. This compound is part of a larger family of alkyl esters, which are widely used in various applications due to their favorable properties.
Diisotridecyl glutarate is synthesized from glutaric acid, a dicarboxylic acid, and isotridecyl alcohol, which is a long-chain alcohol. The synthesis process typically involves the esterification reaction between these two components. This compound can be found in various industrial applications, especially in the production of plasticizers and lubricants.
Diisotridecyl glutarate falls under the category of alkyl esters and specifically belongs to the subgroup of dicarboxylic acid esters. It is recognized for its potential applications in cosmetics and personal care products due to its emollient properties.
The synthesis of diisotridecyl glutarate primarily involves the esterification reaction between glutaric acid and isotridecyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond.
The reaction produces diisotridecyl glutarate and water as a byproduct.
Diisotridecyl glutarate has a complex molecular structure characterized by its long hydrocarbon chains attached to the glutarate moiety. The structural representation can be depicted as follows:
Diisotridecyl glutarate can undergo hydrolysis, where it reacts with water to revert back to its original components—glutaric acid and isotridecyl alcohol. This reaction is significant in understanding its stability and behavior in various environments.
This reaction can occur under acidic or basic conditions, influenced by temperature and pH levels.
The mechanism of action for diisotridecyl glutarate primarily involves its role as an emollient in cosmetic formulations. It functions by forming a protective barrier on the skin, which helps to retain moisture and improve skin texture.
Diisotridecyl glutarate is utilized in various applications:
The esterification of glutaric acid with isotridecanol follows a stepwise mechanism, where monoester formation precedes diester conversion. This process exhibits second-order kinetics, with the rate-limiting step being nucleophilic acyl substitution. Proton donation from acid catalysts (e.g., H₂SO₄) enhances carbonyl electrophilicity, accelerating alcohol attack. For dicarboxylic acids like glutaric acid, the first esterification occurs faster due to lower steric hindrance, while the second esterification faces greater steric constraints from the monoester intermediate [1].
Catalyst selection critically alters activation energy. Traditional homogeneous catalysts (e.g., H₂SO₄, p-toluenesulfonic acid) reduce activation energy to 50–65 kJ/mol but suffer from side reactions (e.g., dehydration, ether formation) and corrosion [1]. Heterogeneous alternatives like sulfonated carbon catalysts or ion-exchange resins (e.g., Amberlyst™-35) mitigate these issues but may exhibit pore diffusion limitations with branched alcohols like isotridecanol. For example, Amberlyst™-35 achieves 95% diester yield in adipic acid esterification at 120°C but requires extended reaction times for bulkier alcohols [1].
Table 1: Kinetic Parameters for Glutarate Esterification Catalysts
| Catalyst Type | Activation Energy (kJ/mol) | Reaction Time (h) | Diester Yield (%) |
|---|---|---|---|
| H₂SO₄ (Homogeneous) | 50–55 | 2–3 | 90–92 |
| p-Toluenesulfonic Acid | 55–60 | 3–4 | 88–90 |
| Amberlyst™-35 | 60–65 | 4–6 | 92–95 |
| Sulfonated Carbon | 65–70 | 5–7 | 90–93 |
Byproduct water removal shifts equilibrium toward diester formation. Techniques like reactive distillation or molecular sieves improve yields beyond 95% but necessitate precise temperature control to avoid isotridecanol dehydration [1].
Solvent-free methodologies eliminate volatile organic compounds (VOCs) and simplify downstream purification. Two approaches dominate DITG synthesis: melt-phase esterification and mechanochemical ball milling.
In melt-phase reactions, glutaric acid and isotridecanol are heated to 130–160°C with catalysts like Ti(OBu)₄. This method achieves 90–94% conversion in 2–4 hours but requires rigorous water removal via inert gas sparging or vacuum distillation [1]. Reactive distillation columns enhance efficiency by integrating reaction and separation, reducing energy use by 30% compared to batch processes [1].
Ball milling offers a low-energy alternative, where reagents and catalysts (e.g., solid acids) are pulverized in high-speed mills. The mechanical force induces localized heating and molecular activation, enabling near-quantitative yields within 30–60 minutes without external heating [4]. This approach is ideal for heat-sensitive systems but faces challenges in continuous large-scale operation due to equipment design limitations [4].
Enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B, CalB) provides an eco-friendly route. Immobilized CalB (e.g., on Novozym® 435) facilitates DITG synthesis at 60–70°C with 85–90% yields. Key advantages include:
However, enzymatic routes exhibit slower kinetics (12–24 hours) than chemical methods and higher upfront costs. Chemical catalysis, while faster, generates more waste and requires higher temperatures (110–160°C), risking isotridecanol dehydration [1] [5].
Table 2: Enzymatic vs. Chemical Catalysis for DITG Synthesis
| Parameter | Enzymatic (CalB) | Chemical (H₂SO₄) |
|---|---|---|
| Temperature (°C) | 60–70 | 110–130 |
| Reaction Time (h) | 12–24 | 2–3 |
| Yield (%) | 85–90 | 90–92 |
| Byproducts | <5% | 8–10% (ethers, olefins) |
| Catalyst Reuse | >10 cycles | Not feasible |
Directed evolution of lipases aims to enhance activity toward sterically hindered diacids and alcohols. Machine learning-guided protein engineering optimizes substrate binding pockets, potentially bridging the efficiency gap [5].
Scalable DITG production hinges on optimizing four parameters: catalyst loading, temperature, molar ratio, and process design.
Process intensification techniques like continuous-flow reactors or reactive distillation enhance throughput. In continuous systems, residence times under 30 minutes achieve 95% conversion with integrated water removal, reducing energy use by 25% [1].
Table 3: Industrial-Scale Optimization Parameters for DITG
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 130–140°C (chemical) | Yield peaks at 135°C; ↓5% at 150°C |
| Acid:Alcohol Molar Ratio | 1:2.0–2.2 | Excess alcohol shifts equilibrium |
| Catalyst Loading | 5–10 wt% (resin) | Higher loading → side products |
| Pressure | 10–50 kPa (vacuum) | Facilitates water removal |
Pilot-scale studies confirm that reactive distillation columns with heterogeneous catalysts (e.g., Amberlyst™-35) achieve 98% yield at >1,000 kg/day throughput, underscoring viability for bulk production [1].
Concluding Remarks
Diisotridecyl glutarate synthesis leverages innovations in catalysis, solvent-free processing, and reactor design to balance efficiency and sustainability. Chemical catalysis remains dominant for large-scale production, while enzymatic routes offer greener alternatives with further optimization. Industrial scalability relies on integrated reaction-separation systems that maximize yield while minimizing energy and waste.
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